1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-14-17(13-23)16-7-3-5-9-19(16)22(14)12-20(24)21-11-10-15-6-2-4-8-18(15)21/h2-9,13H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCBRHYERQRUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N3CCC4=CC=CC=C43)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354824 | |
| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433963-38-3 | |
| Record name | 1-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde typically involves:
- Construction of the indole core with appropriate substitution (2-methyl and 3-carbaldehyde groups).
- Introduction of the 2-(2,3-dihydro-indol-1-yl)-2-oxo-ethyl side chain at the N-1 position of the indole.
- Use of selective formylation and acylation reactions to install aldehyde and keto groups.
- Application of condensation and alkylation reactions under controlled conditions.
Preparation of the Indole-3-carbaldehyde Core
The indole-3-carbaldehyde moiety is commonly prepared via Vilsmeier-Haack formylation, a well-established method for formylating electron-rich aromatic systems such as indoles:
- Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) are reacted to generate the Vilsmeier reagent.
- Procedure: The 2-methylindole substrate is treated with the Vilsmeier reagent under cooling, followed by stirring at ambient or slightly elevated temperature.
- Outcome: The formyl group is introduced selectively at the 3-position of the indole ring, yielding 2-methyl-1H-indole-3-carbaldehyde.
- Characterization: The aldehyde group is confirmed by IR absorption near 1670 cm⁻¹ and a characteristic proton signal around 9.9–10 ppm in ¹H NMR spectra.
Synthesis of the 2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl Side Chain
The side chain containing the 2,3-dihydro-indol-1-yl moiety linked via a ketoethyl group is introduced through nucleophilic substitution or acylation reactions:
- Starting Materials: Indoline (2,3-dihydroindole) or its derivatives serve as nucleophiles.
- Method: The indoline nitrogen attacks an α-haloketone or α-ketoalkyl halide intermediate, such as 2-bromo-1-oxoethyl derivatives, to form the N-substituted ketoethyl linkage.
- Conditions: The reaction is typically performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) with a base such as sodium hydride or potassium carbonate to deprotonate the indoline nitrogen and promote substitution.
- Purification: The product is isolated by extraction and purified by column chromatography.
Coupling of the Side Chain to the Indole Core
The final coupling step involves attaching the ketoethyl-indoline moiety to the N-1 position of the 2-methylindole-3-carbaldehyde:
- Approach: N-alkylation of the indole nitrogen with the ketoethyl-indoline intermediate.
- Catalysts and Conditions: Mild bases (e.g., sodium hydride) in dry solvents under inert atmosphere to avoid side reactions.
- Alternative Methods: One-pot multicomponent reactions have been reported for related indole derivatives, using microwave-assisted synthesis or Lewis acid catalysis to improve yields and reduce reaction times.
- Outcome: Formation of the target compound with the desired substitution pattern.
Representative Experimental Data and Conditions
Analytical Characterization
- IR Spectroscopy: Characteristic aldehyde C=O stretch near 1670 cm⁻¹; keto C=O stretch around 1700 cm⁻¹.
- ¹H NMR: Aldehyde proton at ~9.9 ppm; aromatic protons of indole rings between 6.5–8.0 ppm; methylene protons adjacent to keto group around 4.0–5.0 ppm.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 318.37 g/mol (C20H18N2O2).
- Melting Point: Typically in the range of 79–81 °C for related indole derivatives.
Research Findings and Optimization
- Microwave-assisted multicomponent reactions have been explored to streamline synthesis, improving reaction times and yields for indole derivatives with keto and aldehyde functionalities.
- Use of polyethylene glycol (PEG) as a green solvent and catalyst has been reported to enhance reaction efficiency in related indole syntheses.
- Lewis acid catalysis and thiazolium anion catalysis have been employed for related indole carbonyl condensations, suggesting potential for further optimization of this compound’s synthesis.
- The synthetic route is adaptable to various substituted indoles, allowing structural diversification for biological activity studies.
This detailed synthesis overview integrates multiple research methodologies and experimental data to provide a comprehensive guide to the preparation of this compound. The approach combines classical formylation, nucleophilic substitution, and coupling reactions, supported by modern catalytic and green chemistry techniques to optimize yield and purity.
Chemical Reactions Analysis
Aldehyde Functional Group Reactions
The aldehyde group at position 3 of the indole core participates in nucleophilic additions and condensations:
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Hydrazone Formation : Reacts with hydrazines or substituted hydrazides to form hydrazone derivatives. For example, condensation with phenylhydrazine yields Schiff bases (e.g., N'-[2-(4-bromophenyl)-1H-indol-3-ylmethylene]hydrazine derivatives) with yields up to 70% .
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Knoevenagel Condensation : Reacts with active methylene compounds (e.g., cyanoacetamide, rhodanine-3-acetic acid) under basic conditions to form α,β-unsaturated derivatives. This reaction is catalyzed by triethylamine or piperidine, with typical reflux times of 5–6 hours .
Indole Core Reactivity
The indole nitrogen and C2/C3 positions enable electrophilic substitutions and cyclizations:
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Cyclization with Propargyl Groups : Propargyl-substituted indoles undergo AuCl₃- or AgNO₃-catalyzed cyclizations to form pyrazino[1,2-a]indoles. This reaction proceeds via alkyne activation and intramolecular nucleophilic attack (e.g., 76–84% yields for pyrazinoindole derivatives) .
-
Vilsmeier–Haack Formylation : The indole nitrogen can direct formylation at C3 under Vilsmeier conditions (POCl₃/DMF), though this is precluded in the target compound due to the existing aldehyde .
Ketone and Ethylidene Reactions
The 2-oxo-ethylidene group facilitates:
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Michael Additions : Reacts with enolates or amines to form β-ketoamine adducts. For example, chalcone derivatives form via base-catalyzed condensation with acetylchromenones (e.g., 64% yield for 3-[3-(2-(4-bromophenyl)-1H-indol-3-yl)prop-2-enoyl]-2H-chromen-2-one) .
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Reductive Amination : The ketone can be converted to secondary amines using NaBH₃CN or other reducing agents.
Stability and Functionalization Challenges
Scientific Research Applications
Anticancer Activity
Research has demonstrated that indole derivatives, including 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde, exhibit potent anticancer properties. Indoles have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies have indicated that certain indole derivatives can significantly downregulate cyclin-dependent kinase (CDK) activity, which is crucial in cancer cell proliferation .
Anti-inflammatory Properties
Indole compounds are also recognized for their anti-inflammatory effects. The mechanism typically involves the modulation of inflammatory cytokines and pathways. Case studies have reported that indole derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandins, making them potential candidates for treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective potential of indole derivatives has been explored in various models of neurodegeneration. Research indicates that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer's disease .
Building Block in Organic Synthesis
Due to its unique structure, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions such as condensation and cyclization .
Development of Novel Therapeutics
The compound's ability to act as a precursor for synthesizing other bioactive molecules positions it as an important intermediate in drug development. Researchers are actively exploring its derivatives for enhanced pharmacological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Indole-3-carbaldehyde Derivatives
Physicochemical and Functional Group Differences
- Carbaldehyde vs. Oxindole : Unlike 2-oxoindoline-3-carbaldehyde (CAS 78610-70-5), which contains a lactam (oxindole) ring, the target compound retains a fully aromatic indole system, likely enhancing its stability and planar geometry for π-π stacking interactions .
- Substituent Effects : The 2-methyl group in the target compound may sterically hinder interactions compared to unsubstituted analogues like N-cyclohexyl-2-(3-formyl-2-methyl-indol-1-yl)-acetamide (CAS 436096-87-6), where bulkier substituents could modulate solubility or target binding .
Biological Activity
1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known by its CAS number 433963-38-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
- Molecular Formula : C20H18N2O2
- Molecular Weight : 318.37 g/mol
- CAS Number : 433963-38-3
Anticancer Activity
Studies have indicated that indole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| HCT-116 | 1.9 | Doxorubicin | 3.23 |
| MCF-7 | 2.3 | Doxorubicin | 3.23 |
These findings suggest that the compound possesses notable potency against colorectal and breast cancer cells, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. In vitro studies demonstrated its effectiveness against various bacterial strains, particularly multidrug-resistant strains:
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus (MRSA) | 1.0 | Reference: Vancomycin |
| Escherichia coli | >100 | Inactive |
| Candida albicans | 7.80 | Moderate Activity |
The compound showed significant activity against MRSA, highlighting its potential as an antimicrobial agent .
The mechanism behind the biological activity of this compound may involve the inhibition of specific protein targets within bacterial and cancer cells. Molecular docking studies revealed that it binds effectively to proteins associated with cell growth and division, which could explain its antiproliferative effects .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of indole derivatives similar to the compound in focus:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for preparing 1-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl]-2-methyl-1H-indole-3-carbaldehyde?
Methodological Answer: The compound can be synthesized via:
- Hydroamination/annulation : Use δ-keto-acetylenes with TiCl₄/tert-butylamine (t-BuNH₂) to form indole intermediates, followed by formylation. This method is efficient for introducing substituents at the 3-position of indole .
- Acid-catalyzed cyclization : Employ p-toluenesulfonic acid (p-TSA) to catalyze cyclocondensation reactions, achieving high yields (e.g., 85–92%) under mild conditions .
- RuCl₃-catalyzed formylation : React indole derivatives with N-methyl aniline in the presence of RuCl₃ to introduce the aldehyde group .
Key Considerations : Optimize reaction temperature (60–100°C), solvent (DMF or THF), and catalyst loading (5–10 mol%) to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- FT-IR and FT-Raman : Identify carbonyl (C=O, ~1700 cm⁻¹) and aldehyde (C=O, ~2850–2720 cm⁻¹) stretching vibrations. Compare experimental data with density functional theory (DFT) calculations to validate assignments .
- ¹H/¹³C NMR : Assign signals using 2D NMR (COSY, HSQC). For example, the aldehyde proton typically appears at δ 9.8–10.1 ppm, while indole NH protons resonate at δ 10.5–11.0 ppm .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, especially for derivatives with chiral centers .
Data Validation : Cross-reference experimental spectra with computational models (e.g., B3LYP/6-311++G(d,p) basis set) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents .
- Waste Disposal : Segregate hazardous waste (e.g., aldehyde-containing byproducts) and dispose via certified chemical waste services .
- Emergency Response : For skin contact, wash immediately with soap/water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected carbonyl shifts) be resolved?
Methodological Answer:
- DFT-Based Analysis : Perform vibrational frequency calculations using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Compare computed IR/Raman spectra with experimental data to identify conformational or tautomeric discrepancies .
- Solvent Effects : Re-measure NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding’s impact on chemical shifts.
- Isotopic Labeling : Use ¹³C-labeled aldehyde groups to track unexpected peak splitting in NMR .
Example : A 10 cm⁻¹ deviation in C=O stretching frequencies between theory and experiment may indicate anharmonicity errors, requiring post-Hartree-Fock corrections .
Q. What challenges arise in synthesizing derivatives (e.g., 3-substituted indoles), and how are they addressed?
Methodological Answer:
- Steric Hindrance : Bulky substituents at the 2-methyl position reduce reaction yields. Mitigate by using microwave-assisted synthesis (50–100 W, 120°C) to enhance reaction rates .
- Byproduct Formation : Optimize protecting groups (e.g., Boc for NH indole) during formylation to prevent over-oxidation .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc 7:3) or preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure products .
Case Study : Derivatives with electron-withdrawing groups (e.g., nitro) show reduced yields (45–60%) due to decreased nucleophilicity; employ Pd-catalyzed cross-coupling to improve efficiency .
Q. How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Transition State Analysis : Use Gaussian 09 with M06-2X functional to model reaction pathways (e.g., aldehyde nucleophilic addition). Calculate activation energies (ΔG‡) to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction trajectories using GROMACS.
- NBO Analysis : Evaluate charge distribution at reactive sites (e.g., aldehyde carbon) to predict regioselectivity .
Example : DFT studies on analogous indole-3-carbaldehydes revealed that electron density at the aldehyde group dictates reactivity in Schiff base formation .
Q. How do structural modifications (e.g., dihydroindole vs. indole) impact biological activity?
Methodological Answer:
- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like LogP, polar surface area, and H-bond donor/acceptor counts. Train with datasets from indole-based inhibitors .
- Enzyme Assays : Test derivatives against target enzymes (e.g., cytochrome P450) to correlate saturation (dihydroindole) with inhibition potency.
- Crystallography : Resolve ligand-enzyme complexes (e.g., PDB entries) to identify key binding interactions (e.g., π-π stacking with indole rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
